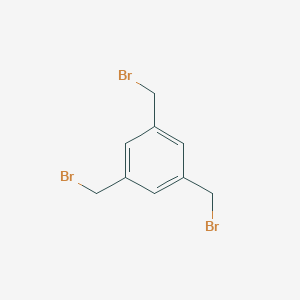

1,3,5-Tris(bromomethyl)benzene

描述

Structure

2D Structure

属性

IUPAC Name |

1,3,5-tris(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHITVUOBZBZMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336232 | |

| Record name | 1,3,5-Tris(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-42-1 | |

| Record name | 1,3,5-Tris(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(bromomethyl)benzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(bromomethyl)benzene is a pivotal C3-symmetric aromatic compound, distinguished by three highly reactive benzylic bromine atoms. This trifunctional electrophile serves as a fundamental building block in a multitude of applications, ranging from supramolecular chemistry and materials science to drug development. Its rigid core and versatile reactivity enable the synthesis of complex architectures such as star-shaped polymers, dendrimers, and tailored tripodal ligands. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and key transformations, with a focus on its application in advanced scientific research.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It is insoluble in water but exhibits solubility in a range of common organic solvents.[1] The presence of three bromomethyl groups renders the molecule highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.

Tabulated Physical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Br₃ | [3] |

| Molecular Weight | 356.88 g/mol | [4] |

| Appearance | White to pale yellow solid/powder/crystal | [1][2] |

| Melting Point | 94-99 °C | [2] |

| Boiling Point | 352.2 °C at 760 mmHg | [2] |

| Density | 2.005 g/cm³ | [2] |

| Flash Point | 162.5 °C | [2] |

| CAS Number | 18226-42-1 |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | 7.35 (s, 3H), 4.45 (s, 6H) | [5] |

| ¹³C NMR (CDCl₃) | 139.00, 129.55, 32.19 | [5] |

| IR (KBr) | 1256 (vs), 1152 (s), 1026 (s), 973 (s), 727 (s) | [6] |

Reactivity and Key Applications

The chemical behavior of this compound is dominated by the reactivity of the three benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a versatile precursor for a wide range of derivatives.[7]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, thiols, and azide (B81097) ions.[1][7] This reactivity is fundamental to its use in constructing more complex molecules. For instance, reaction with primary or secondary amines yields tripodal ligands, which are valuable in coordination chemistry.[7]

Caption: General scheme of nucleophilic substitution on this compound.

Synthesis of Star-Shaped Polymers

A significant application of this compound is its use as a trifunctional initiator in the "core-first" synthesis of star-shaped polymers.[8][9] This method allows for the controlled growth of polymer arms from the central benzene (B151609) core, leading to macromolecules with unique properties such as lower solution viscosity and a high density of peripheral functional groups.[8] These star polymers are of considerable interest in fields like drug delivery due to their potential for high drug loading and tunable release profiles.[8]

Caption: Workflow for the synthesis of star-shaped polymers using a "core-first" approach.

Dendrimer Synthesis and Cross-Linking Agent

The trifunctional nature of this compound also makes it a suitable core molecule for the synthesis of dendrimers and as a cross-linking agent for polymers.[10][11] In dendrimer synthesis, it provides the central scaffold from which successive generations of branches can be grown. As a cross-linker, it can be used to form three-dimensional polymer networks, enhancing the thermal and mechanical properties of the material.[12] For example, it has been used to fabricate proton exchange membranes for fuel cell applications by cross-linking polybenzimidazole.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from mesitylene (B46885) via a free-radical bromination reaction.[5][13]

Materials:

-

Mesitylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) (solvent)

Procedure:

-

In a round-bottom flask, combine mesitylene (1 equivalent), N-Bromosuccinimide (3 equivalents), and a catalytic amount of benzoyl peroxide.

-

Add carbon tetrachloride as the solvent.

-

Reflux the reaction mixture for approximately 6 hours at 70 °C.[5]

-

After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The resulting pale yellow solid can be further purified by recrystallization.

Nucleophilic Substitution with Sodium Azide

This protocol provides a general procedure for the nucleophilic substitution of the bromomethyl groups with azide ions.[1]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Chloroform (CHCl₃)

-

Water

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in dry N,N-dimethylformamide in a dry reaction flask.

-

Carefully add sodium azide (1.5 equivalents per bromine atom) to the solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 12 hours.[1]

-

After the reaction, pour the mixture into water.

-

Extract the aqueous mixture three times with chloroform.

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by silica (B1680970) gel chromatography.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also be corrosive to metals. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a corrosive-resistant container. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2]

Conclusion

This compound is a highly valuable and versatile building block in modern chemistry. Its symmetric trifunctional nature, coupled with the high reactivity of its benzylic bromide groups, provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists seeking to leverage its potential in the development of novel materials, ligands, and therapeutic agents. The experimental protocols provided herein offer a practical starting point for the synthesis and derivatization of this important compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1,3,5-tris (bromomethyl)-benzene, CAS No. 18226-42-1 - iChemical [ichemical.com]

- 3. This compound | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzene, 1,3,5-tris(bromomethyl)- [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. This compound | 18226-42-1 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tris(bromomethyl)benzene from mesitylene (B46885). This process is a cornerstone for the creation of various complex molecules in medicinal chemistry and materials science, where the tripodal scaffold of this compound serves as a versatile building block.[1] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and critical reaction parameters.

Core Synthesis Route: Free-Radical Bromination

The primary and most effective method for synthesizing this compound from mesitylene is through a free-radical bromination of the benzylic methyl groups.[1][2] This reaction selectively targets the hydrogens on the methyl groups attached to the benzene (B151609) ring, replacing them with bromine atoms. The typical reagents employed are N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2] The reaction is generally conducted under thermal or photochemical conditions to facilitate the formation of radicals.[2]

The stoichiometry of the reagents is a critical factor in achieving the desired tribrominated product while minimizing the formation of mono-, di-, and polybrominated impurities.[3] Inefficient stirring or localized high concentrations of the brominating agent can also lead to undesired side products, including ring bromination.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of this compound from mesitylene.

| Parameter | Value | Reference |

| Reactants | ||

| Mesitylene | 8.6 g (71.5 mmol) | [2][5] |

| N-Bromosuccinimide (NBS) | 38.2 g (214.6 mmol) | [2][5] |

| Benzoyl Peroxide (BPO) | 5.19 g (21.4 mmol) | [2][5] |

| Solvent | ||

| Carbon Tetrachloride (CCl4) | 100 ml | [2][5] |

| Reaction Conditions | ||

| Temperature | 70 °C (Reflux) | [2][5] |

| Reaction Time | Approximately 6 hours | [2][5] |

| Product Information | ||

| Product | This compound | [5] |

| Yield | 96% | [5] |

| Melting Point | 86-87 °C | [5] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[2][5]

Materials:

-

Mesitylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl4)

-

Round-bottom flask (150 ml)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a 150-ml round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).[2][5]

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux at 70 °C with continuous stirring for approximately 6 hours.[2][5]

-

After the reaction is complete, allow the mixture to cool to room temperature. The byproduct, succinimide (B58015), will precipitate out of the solution.

-

Remove the succinimide by filtration.[5]

-

The filtrate, containing the desired product, is then concentrated by evaporating the solvent using a rotary evaporator.[5]

-

The resulting crude product is a pale yellow solid.[5] Further purification can be achieved by recrystallization or column chromatography if necessary to remove any remaining impurities.[3]

Reaction Pathway and Logic

The synthesis of this compound from mesitylene proceeds via a free-radical chain reaction mechanism. The process can be broken down into three key stages: initiation, propagation, and termination. The following diagram illustrates this pathway.

References

Spectroscopic data of 1,3,5-Tris(bromomethyl)benzene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Tris(bromomethyl)benzene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.26-7.36 | Singlet | 3H | Aromatic C-H | CDCl₃ |

| 4.45 | Singlet | 6H | -CH₂Br | CDCl₃ |

Predicted ¹H NMR data in a different solvent suggests similar chemical shifts: in DMSO-d6, the aromatic protons are predicted at δ 7.35 (s, 3H) and the benzylic protons at δ 4.45 (s, 6H)[1].

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 139.2 | Aromatic C-H | CDCl₃ |

| 129.8 | Quaternary Aromatic C | CDCl₃ |

| 32.4 | -CH₂Br | CDCl₃ |

IR Spectroscopic Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1256 | Very Strong | C-Br Stretch |

| 1152 | Strong | |

| 1026 | Strong | |

| 973 | Strong | |

| 727 | Strong |

Data obtained from a KBr pellet sample[2].

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉Br₃[3] |

| Molecular Weight | 356.880 g/mol [3] |

| Major Fragment (m/z) | 277[4] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial[5].

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing[6].

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio[7].

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectroscopic analysis, and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of this compound.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. 1,3,5-tris (bromomethyl)-benzene, CAS No. 18226-42-1 - iChemical [ichemical.com]

- 2. rsc.org [rsc.org]

- 3. benzene, 1,3,5-tris(bromomethyl)- [webbook.nist.gov]

- 4. This compound | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,3,5-Tris(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,3,5-Tris(bromomethyl)benzene, a key building block in organic synthesis, particularly in the construction of dendrimers, light-emitting oligomers, and as a cross-linking agent. Understanding its three-dimensional structure is crucial for predicting its reactivity and designing novel molecular architectures.

Molecular Structure and Conformation

This compound, with the chemical formula C₉H₉Br₃, consists of a central benzene (B151609) ring symmetrically substituted with three bromomethyl groups.[1][2][3] The asymmetric unit of the crystal structure contains a single molecule.[4] A notable feature of its molecular geometry is the orientation of the bromo substituents. Two of the bromine atoms are situated on one side of the aromatic ring's plane, while the third is on the opposite side, resulting in the molecule adopting an approximate non-crystallographic Cₛ point group symmetry.[4]

Caption: Molecular structure of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P-1.[4] The detailed crystallographic data are summarized in the tables below.

| Crystal Data | |

| Chemical Formula | C₉H₉Br₃ |

| Formula Weight | 356.89 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9629 (4) |

| b (Å) | 8.7186 (4) |

| c (Å) | 9.0708 (4) |

| α (°) | 82.887 (2) |

| β (°) | 75.842 (2) |

| γ (°) | 64.991 (2) |

| Volume (ų) | 551.48 (5) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 2.150 |

| Absorption Coefficient (mm⁻¹) | 10.361 |

| F(000) | 340 |

| Data Collection and Refinement | |

| Diffractometer | Bruker Kappa Apex II |

| Radiation Source | Fine-focus molybdenum Kα tube |

| Temperature (K) | 120 |

| θ range for data collection (°) | 3.86 to 27.50 |

| Index ranges | -10 ≤ h ≤ 10, -11 ≤ k ≤ 11, -11 ≤ l ≤ 11 |

| Reflections collected | 11467 |

| Independent reflections | 2529 [R(int) = 0.034] |

| Completeness to θ = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2529 / 0 / 118 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0245, wR2 = 0.0571 |

| R indices (all data) | R1 = 0.0292, wR2 = 0.0594 |

| Largest diff. peak and hole (e.Å⁻³) | 0.692 and -0.734 |

Selected Bond Lengths and Angles

The molecular geometry is further defined by the specific bond lengths and angles within the molecule.

| Bond | Length (Å) |

| Br1—C7 | 1.954 (2) |

| Br2—C8 | 1.956 (2) |

| Br3—C9 | 1.955 (2) |

| C1—C2 | 1.389 (3) |

| C1—C6 | 1.391 (3) |

| C1—C7 | 1.509 (3) |

| C2—C3 | 1.385 (3) |

| C3—C4 | 1.388 (3) |

| C3—C8 | 1.511 (3) |

| C4—C5 | 1.387 (3) |

| C5—C6 | 1.384 (3) |

| C5—C9 | 1.510 (3) |

| Angle | Value (°) |

| C2—C1—C6 | 119.5 (2) |

| C2—C1—C7 | 120.3 (2) |

| C6—C1—C7 | 120.2 (2) |

| C1—C2—C3 | 120.3 (2) |

| C2—C3—C4 | 119.9 (2) |

| C2—C3—C8 | 120.1 (2) |

| C4—C3—C8 | 120.0 (2) |

| C3—C4—C5 | 120.1 (2) |

| C4—C5—C6 | 120.0 (2) |

| C4—C5—C9 | 120.2 (2) |

| C6—C5—C9 | 119.8 (2) |

| C1—C6—C5 | 120.2 (2) |

| Br1—C7—C1 | 112.0 (2) |

| Br2—C8—C3 | 112.1 (2) |

| Br3—C9—C5 | 112.2 (2) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions.[4] These include Br⋯Br, CH₂⋯Br, and CH⋯π interactions, which collectively contribute to the formation of a close-packed crystalline structure.[4] These non-covalent interactions play a significant role in the overall stability and physical properties of the crystalline solid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of mesitylene (B46885) (1,3,5-trimethylbenzene).[5]

Materials:

-

Mesitylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) (solvent)

Procedure:

-

A mixture of mesitylene, N-Bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide is dissolved in carbon tetrachloride.[5]

-

The reaction mixture is refluxed for approximately 6 hours at 70 °C.[5]

-

Upon completion of the reaction, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.[5]

-

The solvent is evaporated from the filtrate to yield the crude product as a pale yellow solid.[5]

-

The crude product can be further purified by recrystallization.

Caption: Workflow for the synthesis and structural analysis of this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Setup:

-

Crystal Preparation: Single crystals suitable for X-ray diffraction were obtained by recrystallization from chloroform.[4]

-

Data Collection: X-ray diffraction data were collected on a Bruker Kappa Apex II four-circle CCD diffractometer at a temperature of 120 K. Fine-focus molybdenum Kα radiation was used.[6]

-

Data Processing: The collected data were processed using the APEX2 and SAINT software packages for cell refinement and data reduction.[6]

-

Structure Solution and Refinement: The crystal structure was solved and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

This detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and the rational design of new materials and pharmaceutical compounds incorporating the 1,3,5-trisubstituted benzene scaffold.

References

Health and safety information for handling 1,3,5-Tris(bromomethyl)benzene

An In-depth Technical Guide to the Health and Safety of 1,3,5-Tris(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 18226-42-1). Due to the limited availability of specific toxicological studies on this compound, this document extrapolates potential hazards based on its classification as a potent alkylating agent and data from structurally related poly(bromomethyl)benzenes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in a laboratory setting and for designing appropriate handling and storage procedures.

| Property | Value |

| Chemical Name | This compound[1][2][3] |

| Synonyms | α,α',α''-Tribromomesitylene[4][5] |

| CAS Number | 18226-42-1[1][4][6][7] |

| Molecular Formula | C₉H₉Br₃[1][6][7] |

| Molecular Weight | 356.88 g/mol [6] |

| Appearance | White to light yellow solid/powder[5][8] |

| Melting Point | 94 - 99 °C[8][9] |

| Boiling Point | 352.2 ± 37.0 °C (Predicted)[8] |

| Solubility | No data available, but likely insoluble in water. |

| Vapor Pressure | No data available |

Toxicological Profile and Hazard Classification

There is a notable lack of specific toxicological studies on this compound in publicly available literature. However, its structure, featuring multiple reactive bromomethyl groups, strongly suggests it functions as a potent alkylating agent. Alkylating agents are known to exert their toxicity by covalently modifying biological macromolecules, most significantly DNA.[1][6][8] This can lead to mutagenicity, cytotoxicity, and carcinogenicity.

The safety data available from suppliers consistently classifies this compound as hazardous. The GHS classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2][3][10] | GHS05 | Danger[1][6][11] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] | GHS05 | Danger[1][6][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] | GHS07 | Danger[1][6][11] |

| Corrosive to metals | 1 | H290: May be corrosive to metals[4][5][12][13][14][15] | - | Danger[1][6][11] |

Data extrapolated from classifications of this compound by various suppliers.

Mechanism of Action: Alkylating Agent Toxicity

As a presumed alkylating agent, this compound is expected to react with nucleophilic sites in cells. The primary target for the toxic effects of many alkylating agents is DNA.[1][6][8] The electrophilic benzylic carbons of the bromomethyl groups can react with the nitrogen and oxygen atoms of DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations, inhibit DNA replication and transcription, and induce DNA strand breaks, ultimately leading to cytotoxicity and apoptosis (programmed cell death).[1][4][5][7]

The corrosive effects on the skin, eyes, and respiratory tract are likely due to the non-specific alkylation of proteins and other macromolecules in these tissues, leading to cell death and inflammation.[9][16][17][18][19]

Health and Safety Information

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][4] |

Handling and Storage

-

Handling: Use only outdoors or in a well-ventilated area.[1] Do not breathe dust, mist, or spray.[1][4] Avoid contact with skin and eyes.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1][4] Keep away from heat, sparks, and flame.[1][2] Incompatible with bases, strong oxidizing agents, potassium, magnesium, and sodium.[1][2]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical goggles or safety glasses with a face shield.[1] |

| Skin Protection | Protective gloves and suitable protective clothing.[1][4] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection (e.g., N95 dust mask).[1][6] |

Experimental Protocols for Toxicological Assessment

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the potential for a substance to cause toxicity after a single dermal application.

-

Methodology:

-

A single dose of the test substance is applied to a small area of the shaved skin of experimental animals (typically rabbits or rats).

-

The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

Acute Inhalation Toxicity (Based on OECD Guideline 436)

-

Objective: To assess the toxicity of a substance when inhaled over a short period.

-

Methodology:

-

Animals (typically rats) are exposed to the test substance as a dust or aerosol in an inhalation chamber for a defined period (usually 4 hours).

-

A range of concentrations is tested to determine the concentration-response relationship.

-

Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.

-

The LC50 (lethal concentration for 50% of the test animals) is calculated.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.[6][7][8]

-

The eyes are examined for signs of irritation or corrosion (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[7][20]

-

The severity of the lesions is scored to determine the level of irritation or corrosion.

-

Visualizations

Logical Workflow for Toxicological Assessment

Caption: A logical workflow for the toxicological assessment of a chemical substance.

Experimental Workflow for Safe Handling

Caption: A general experimental workflow for the safe handling of this compound.

Signaling Pathway: DNA Damage Response to Alkylating Agents

Caption: A simplified signaling pathway for the cellular response to DNA damage caused by alkylating agents.

References

- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 6. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. prevor.com [prevor.com]

- 10. cusabio.com [cusabio.com]

- 11. nursingcenter.com [nursingcenter.com]

- 12. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK signaling pathway | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. tolkim.com.tr [tolkim.com.tr]

- 17. Chemical burns | Plastic Surgery Key [plasticsurgerykey.com]

- 18. researchgate.net [researchgate.net]

- 19. dftbskindeep.com [dftbskindeep.com]

- 20. mobile.fpnotebook.com [mobile.fpnotebook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Tris(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3,5-Tris(bromomethyl)benzene. Due to a lack of specific experimental data on the thermal analysis of this compound in publicly available literature, this guide also presents a generalized experimental protocol for its characterization and discusses expected decomposition pathways based on analogous chemical structures.

Introduction

This compound is a tripodal molecule with a central benzene (B151609) ring and three bromomethyl arms. This symmetrical structure makes it a valuable building block in various fields, including:

-

Pharmaceutical Research: As a crosslinking agent or an intermediate in the synthesis of complex molecules.

-

Materials Science: In the synthesis of dendrimers, star polymers, and functionalized materials.

Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in synthetic processes that may involve elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉Br₃ |

| Molecular Weight | 356.88 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-99 °C |

| Boiling Point | Decomposes upon strong heating |

| Solubility | Insoluble in water; soluble in organic solvents like THF and chloroform. |

| Chemical Structure | A benzene ring symmetrically substituted with three bromomethyl (-CH₂Br) groups at positions 1, 3, and 5. |

Thermal Stability and Decomposition

Currently, there is a lack of specific studies detailing the thermal decomposition of this compound through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). However, based on the thermal behavior of similar brominated aromatic compounds, a decomposition pathway can be proposed.

The primary decomposition is expected to initiate with the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This would lead to the formation of benzylic radicals and bromine radicals.

Proposed Decomposition Products:

Upon heating, this compound is expected to decompose, yielding a mixture of products, including:

-

Hydrogen Bromide (HBr): Formed by the abstraction of hydrogen atoms by bromine radicals.

-

Polycyclic Aromatic Hydrocarbons (PAHs): Resulting from the recombination and rearrangement of the organic fragments.

-

Carbonaceous Char: A solid residue formed at higher temperatures.

The following diagram illustrates the proposed initial step of the decomposition pathway.

The Pivotal Role of 1,3,5-Tris(bromomethyl)benzene in Advanced Materials Science: A Technical Guide

Abstract

1,3,5-Tris(bromomethyl)benzene has emerged as a critical C3-symmetric building block in materials science, enabling the synthesis of a diverse array of functional materials with tailored properties. Its trifunctional nature, stemming from the three highly reactive bromomethyl groups on a central benzene (B151609) ring, allows for its use as a versatile cross-linking agent, a core molecule for dendritic and star-shaped polymers, and a key monomer in the formation of porous organic frameworks. This technical guide provides an in-depth overview of the core applications of this compound, detailing experimental protocols, presenting key quantitative data, and illustrating the synthetic pathways and logical relationships involved. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of this versatile molecule.

Introduction: The Versatility of a Trifunctional Core

This compound, also known as α,α',α''-tribromomesitylene, is a white to pale yellow solid characterized by a central benzene ring substituted with three bromomethyl groups.[1][2] The reactivity of the benzylic bromine atoms makes them excellent leaving groups in nucleophilic substitution reactions, which is the foundation of its widespread utility in materials synthesis.[1] This C3-symmetric molecule serves as a fundamental building block for creating highly structured, three-dimensional materials.[3] Its key applications lie in the formation of star-shaped polymers, dendrimers, microporous organic polymers, and functionalized materials, each with unique and valuable properties.[4]

Core Applications and Material Properties

The applications of this compound are diverse, leading to materials with enhanced thermal stability, specific porosity, and unique macromolecular architectures.[3]

Star-Shaped Polymers: A "Core-First" Approach

In the synthesis of star-shaped polymers, this compound acts as a trifunctional initiator in a "core-first" approach.[5][6] This method allows for the controlled growth of polymer "arms" from the central core, leading to macromolecules with a well-defined number of arms and overall molecular weight.[5] These polymers are of significant interest for applications such as drug delivery, owing to their high drug loading capacity and tunable release profiles.[5]

Key Properties of Star Polymers Synthesized with this compound:

| Property | Description | Typical Values |

| Number of Arms | Determined by the initiator's functionality. | 3 |

| Molecular Weight (Mn) | Controlled by the monomer-to-initiator ratio. | Varies depending on the polymer arms. |

| Polydispersity Index (PDI) | A measure of the uniformity of the polymer chain lengths. | Typically low, indicating good control over polymerization. |

| Drug Loading Capacity | The amount of a therapeutic agent that can be encapsulated. | Dependent on the polymer composition and structure. |

Microporous Organic Polymers (MOPs): Engineering Porosity

This compound is a crucial monomer for the synthesis of microporous organic polymers (MOPs). These materials are characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage and separation.[4] The cross-linking of this compound with various aromatic monomers, often via Friedel-Crafts alkylation, results in a rigid, three-dimensional porous network.[4]

Quantitative Data for Microporous Polymers:

| Material | Monomers | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | H₂ Adsorption Capacity | Ref. |

| Triptycene-based Microporous Polymer | This compound, Triptycene | Up to 995 | 1.45 mmol/g (at 298 K, 1 bar) | - | [7] |

| Triazine-based Conjugated Microporous Polymer | 2,4,6-trichloro-1,3,5-triazine, N,N,N′,N′-tetraphenyl-1,4-phenylenediamine | >512 | - | - | [8] |

| Imine-linked Microporous Organic Polymer | 1,3,5-tris(4-aminophenyl)benzene, various dialdehydes | Up to 614 | - | - | [9] |

Proton Exchange Membranes (PEMs): Enhancing Fuel Cell Technology

As a trifunctional cross-linking agent, this compound is utilized to fabricate robust proton exchange membranes (PEMs) for fuel cell applications.[4] By covalently linking with polymers like polybenzimidazole (PBI), it enhances the mechanical and thermal stability of the membranes while creating pathways for proton conduction.

Performance Metrics for PEMs Cross-linked with this compound:

| Membrane Composition | Operating Temperature (°C) | Proton Conductivity (S/cm) | Peak Power Density (mW/cm²) | Ref. |

| Carboxylated Cellulose (B213188) Nanofiber-based | 30 | > 0.001 | - | [10] |

| Sulfonated Polysulfone/Cellulose Nanofiber/UiO-66-NH₂ | 80 | 0.196 | - | [11] |

| Phosphoric Acid-doped Polybenzimidazole | 160 | - | 389 | [12] |

Dendrimers and Functional Materials

This compound serves as a core molecule for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules.[4] It is also used to synthesize various functional materials, including light-emitting oligomers and ligands for coordination chemistry.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of a Star-Shaped Polymer via Atom Transfer Radical Polymerization (ATRP)

This protocol describes the "core-first" synthesis of a star-shaped polystyrene.

Materials:

-

This compound (initiator)

-

Styrene (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr and this compound.

-

Deoxygenation: Seal the flask and perform three cycles of vacuum and backfilling with dry nitrogen to create an inert atmosphere.

-

Addition of Reagents: Add degassed styrene, PMDETA, and anisole to the flask via a degassed syringe.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. Monitor the reaction progress by taking samples periodically to analyze monomer conversion by gas chromatography (GC).

-

Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to terminate the polymerization.

-

Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer by adding the filtered solution to an excess of methanol.

-

Isolation: Collect the precipitated star polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Characterize the molecular weight (Mn) and polydispersity index (PDI) of the star polymer by gel permeation chromatography (GPC).

Synthesis of a Microporous Organic Polymer via Friedel-Crafts Alkylation

This protocol outlines the synthesis of a MOP using this compound as a cross-linker.

Materials:

-

This compound

-

An aromatic monomer (e.g., triptycene)

-

Anhydrous Iron(III) chloride (FeCl₃) (Lewis acid catalyst)

-

Anhydrous dichloromethane (B109758) (DCM) (solvent)

-

Methanol

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound and the aromatic monomer in anhydrous DCM.

-

Catalyst Addition: Add anhydrous FeCl₃ to the solution.

-

Polymerization: Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours). A solid polymer will precipitate out of the solution.

-

Work-up: Quench the reaction by the slow addition of methanol.

-

Purification: Collect the solid product by filtration. To remove the catalyst, suspend the solid in 1 M HCl and stir for several hours. Then, wash the polymer repeatedly with water and methanol.

-

Drying: Dry the purified microporous polymer under vacuum.

-

Characterization: Characterize the polymer's porosity by nitrogen physisorption measurements to determine the BET surface area and pore size distribution.

Fabrication of a Cross-linked Proton Exchange Membrane

This protocol describes the cross-linking of a polybenzimidazole (PBI) membrane.

Materials:

-

Polybenzimidazole (PBI)

-

This compound

-

N,N-Dimethylacetamide (DMAc) (solvent)

-

Phosphoric acid (for doping)

Procedure:

-

PBI Solution Preparation: Dissolve PBI in DMAc to form a homogeneous solution.

-

Casting: Cast the PBI solution onto a clean glass plate and heat to evaporate the solvent, forming a thin membrane.

-

Cross-linking Solution: Prepare a solution of this compound in a suitable solvent.

-

Cross-linking Reaction: Immerse the PBI membrane in the cross-linking solution and heat at a specific temperature for a set duration to induce covalent cross-linking.

-

Washing: Thoroughly wash the cross-linked membrane with a suitable solvent to remove any unreacted this compound.

-

Doping: Immerse the cross-linked membrane in a phosphoric acid solution to facilitate proton conduction.

-

Drying: Dry the doped membrane under controlled conditions.

-

Characterization: Evaluate the proton conductivity of the membrane using electrochemical impedance spectroscopy. Assess the thermal stability using thermogravimetric analysis (TGA).

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,3,5-トリス(ブロモメチル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of microporous organic polymers with high CO2-over-N2 selectivity and CO2 adsorption - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. Highly proton conductive membranes based on carboxylated cellulose nanofibres and their performance in proton exchange membrane fuel cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Trivalent Core: A Technical Guide to 1,3,5-Tris(bromomethyl)benzene as a Versatile Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(bromomethyl)benzene is a C3-symmetric aromatic compound that serves as a fundamental building block in modern chemistry.[1] Its three highly reactive bromomethyl groups make it an exceptional trivalent linker, enabling the synthesis of a diverse range of complex macromolecular architectures. This technical guide provides an in-depth overview of the role of this compound in the development of advanced materials, including star polymers, dendrimers, microporous organic polymers (MOPs), and covalent organic frameworks (COFs). Detailed experimental protocols, quantitative data on resulting material properties, and visual diagrams of synthetic pathways are presented to facilitate its application in research and development, particularly in the fields of materials science and drug delivery.

Physicochemical Properties

This compound, also known as α,α',α''-tribromomesitylene, is a white to light yellow crystalline solid. Its key physical and chemical properties are summarized in the table below. The three benzyl (B1604629) bromide functionalities are susceptible to nucleophilic substitution, making this molecule an ideal trivalent core for constructing larger, well-defined structures.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉Br₃ | [3] |

| Molecular Weight | 356.88 g/mol | [3] |

| Melting Point | 94-99 °C | |

| Appearance | White to light yellow solid/powder | |

| Solubility | Soluble in chloroform (B151607) and methanol | [4] |

| CAS Number | 18226-42-1 | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the free-radical bromination of mesitylene (B46885) (1,3,5-trimethylbenzene) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.[5]

Experimental Protocol: Synthesis of this compound[6]

-

Reaction Setup: In a 150 ml round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).

-

Solvent Addition: Add 100 ml of carbon tetrachloride (CCl₄) to the flask.

-

Reflux: Heat the reaction mixture to 70°C and reflux for approximately 6 hours.

-

Workup: After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.

-

Isolation: Evaporate the solvent from the filtrate to yield the crude product as a pale yellow solid.

-

Purification: The crude product can be further purified by recrystallization. The reported yield is approximately 96%.[5]

Applications as a Trivalent Linker

The trivalent nature of this compound allows it to serve as a central core or a cross-linking agent in the formation of various macromolecular structures.

Star Polymers

This compound is widely used as a trifunctional initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize star-shaped polymers.[6][7] The "core-first" approach allows for precise control over the number and length of the polymer arms.[6]

-

Reaction Setup: In a reaction vessel, add the desired amount of this compound as the initiator.

-

Monomer and Reagents: Add styrene (B11656) monomer, a copper catalyst (e.g., CuBr₂), a ligand (e.g., TPMA), and a reducing agent for ARGET ATRP.

-

Polymerization: Conduct the polymerization at a specific temperature and for a set time to achieve the desired molecular weight and conversion.

-

Termination and Purification: Terminate the reaction and purify the resulting star polymer by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst.

| Entry | [Initiator]₀ (mol%) | Conversion (p) | Mₙ,th (kDa) | Mₙ,GPC (kDa) | Đ (Mₙ/Mₙ) | T₉ (°C) |

| 1 | 2.76 | 0.416 | 1.93 | 1.94 | 1.21 | 64.2 |

| 2 | 0.902 | 0.225 | 2.95 | 3.09 | 1.17 | 76.5 |

| 3 | 1.54 | 0.420 | 3.20 | 3.30 | 1.16 | 76.8 |

| 4 | 1.01 | 0.409 | 4.57 | 4.03 | 1.16 | 80.2 |

Table adapted from a study on the ARGET ATRP of styrene using this compound as an initiator.[7]

Dendrimers

Dendrimers are highly branched, monodisperse macromolecules.[8] this compound can serve as the central core for the divergent synthesis of dendrimers. The three bromomethyl groups provide the first generation of branching points.

Microporous Organic Polymers (MOPs)

In the synthesis of MOPs, this compound acts as a cross-linker to create a three-dimensional porous network.[9] These materials are of interest for applications in gas storage and separation.[9]

-

Reactants: Combine this compound with an aromatic comonomer (e.g., benzene, biphenyl) in a suitable solvent.

-

Catalyst: Add a Friedel-Crafts catalyst, such as anhydrous aluminum chloride (AlCl₃).

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the cross-linking reaction.

-

Workup and Purification: After the reaction, the solid polymer is typically washed with various solvents to remove the catalyst and any unreacted monomers.

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with well-defined structures.[10] While less common than in MOPs, this compound and its derivatives can be used as building blocks in the synthesis of 2D and 3D COFs.[4][11]

Role in Drug Development

The unique architecture of star polymers and dendrimers synthesized from this compound makes them promising candidates for drug delivery applications.[6] Their high density of functional groups at the periphery allows for the attachment of targeting ligands and therapeutic agents, while the core can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

References

- 1. Synthesis methods of microporous organic polymeric adsorbents: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound 97 18226-42-1 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) | Scilit [scilit.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Applications of 1,3,5-Tris(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(bromomethyl)benzene, a versatile aromatic building block, is emerging as a significant scaffold in the landscape of drug discovery and development. Its trifunctional nature allows for the creation of a diverse array of complex molecular architectures, from dendrimers and ligands to advanced drug delivery systems. This technical guide delves into the novel applications of this compound, providing insights into its use in the synthesis of bioactive compounds and its role in the construction of innovative drug delivery platforms such as Covalent Organic Frameworks (COFs). This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and conceptual frameworks to guide researchers in harnessing the potential of this unique molecule.

Introduction: The Versatility of a Trifunctional Scaffold

This compound is a halogenated aromatic compound characterized by a central benzene (B151609) ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. The high reactivity of the benzylic bromine atoms as leaving groups in nucleophilic substitution reactions makes this molecule an ideal starting material for the synthesis of a wide range of derivatives.[1] This trifunctional symmetry provides a rigid and well-defined core for the construction of dendrimers, ligands for metal-organic frameworks, and as a cross-linker in polymer chemistry.[2] In the realm of drug discovery, its utility extends to serving as a central scaffold for generating libraries of compounds for biological screening and for developing sophisticated drug delivery vehicles.

Synthesis of Bioactive Molecules

The C3-symmetric core of this compound offers a unique platform for the synthesis of novel therapeutic agents. By functionalizing the three reactive sites, a multitude of compounds with diverse pharmacological properties can be generated.

Antitumor Agents: The Case of 1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzene

A notable example of a bioactive molecule derived from this compound is 1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzene . This compound has demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines.[3]

Table 1: In Vitro Antitumor Activity of 1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzene (Compound 4c) [3]

| Cell Line | Cancer Type | IC50 (µg/mL) of Compound 4c | IC50 (µg/mL) of 5-Fluorouracil (B62378) (Reference) |

| SW480 | Colon Adenocarcinoma | 52.17 | >100 |

| HCT116 | Colorectal Carcinoma | 63.41 | >100 |

| C32 | Amelanotic Melanoma | 79.23 | 8.95 |

| MV3 | Melanoma | 91.14 | 12.11 |

| HMT3522 | Breast Cancer | 103.52 | 1.15 |

| MCF-7 | Breast Adenocarcinoma | 114.79 | 2.03 |

The data indicates that while the reference drug, 5-fluorouracil, is more potent against some cell lines, 1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzene exhibits notable activity, particularly against colon cancer cell lines where 5-fluorouracil was less effective under the tested conditions.[3]

Experimental Protocol: Synthesis of 1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzene [3]

The synthesis of this class of compounds generally involves the reaction of a carbonyl compound with a hydrazone, followed by cyclization with a thionating agent. While the specific multi-step synthesis for this exact molecule from this compound is detailed in the source literature, a general conceptual workflow is provided below. The initial step would involve the conversion of the bromomethyl groups to a suitable precursor for the thiadiazole ring formation.

Caption: Conceptual workflow for the synthesis of the target thiadiazole.

Further research into the mechanism of action of this compound could reveal novel signaling pathways involved in its antitumor effects, opening new avenues for targeted cancer therapy.

Advanced Drug Delivery Systems: Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, making them highly promising for applications in drug delivery.[4] The ability to tune their pore size and functionality allows for the encapsulation and controlled release of therapeutic agents. This compound can serve as a key building block in the synthesis of robust and functional COFs.

While specific drug loading and release data for COFs synthesized directly from this compound is an active area of research, the general principles and protocols are well-established.

Table 2: Representative Drug Loading and Release from a Covalent Organic Framework [5]

| Drug | Loading Capacity (wt%) | Release in 24h at pH 7.4 (%) |

| 5-Fluorouracil | ~15 | ~60 |

| Captopril | ~20 | ~55 |

| Ibuprofen | ~25 | ~40 |

Note: This data is from a representative COF and illustrates the potential for drug delivery. The specific performance of a COF synthesized using this compound would require experimental validation.

Experimental Protocol: Drug Loading and In Vitro Release Study [5]

Drug Loading:

-

Suspend 50 mg of the activated COF powder in a 5 mL hexane (B92381) solution containing the drug at a concentration of 0.1 M.

-

Stir the suspension for 6 hours at room temperature in a sealed vial to prevent solvent evaporation.

-

Collect the drug-loaded COF by vacuum filtration.

-

Wash the collected solid with fresh hexane to remove any surface-adsorbed drug.

-

Dry the sample at room temperature under vacuum.

-

Determine the amount of loaded drug by measuring the concentration of the drug in the filtrate using UV-Vis spectrophotometry and comparing it to the initial concentration.

In Vitro Drug Release:

-

Suspend 10 mg of the drug-loaded COF in 2 mL of phosphate-buffered saline (PBS) at pH 7.4.

-

Incubate the suspension at 37°C with gentle shaking.

-

At predetermined time intervals, centrifuge the suspension and collect the supernatant.

-

Replace the supernatant with 2 mL of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected supernatant using UV-Vis spectrophotometry.

References

Methodological & Application

Synthesis of Star Polymers Using 1,3,5-Tris(bromomethyl)benzene as a Trifunctional Initiator: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Star polymers, characterized by multiple polymer arms radiating from a central core, have garnered significant interest across various scientific disciplines, particularly in the field of drug delivery. Their unique three-dimensional architecture imparts several advantageous properties compared to their linear counterparts, including lower solution viscosity, a higher density of functional groups at the periphery, and the ability to form stable unimolecular micelles. These attributes make them excellent candidates for encapsulating therapeutic agents, enhancing drug solubility, and enabling targeted delivery.

The "core-first" approach to synthesizing star polymers, where polymer arms are grown from a multifunctional initiator, offers exceptional control over the number of arms and the overall molecular weight. 1,3,5-Tris(bromomethyl)benzene is a commercially available and efficient trifunctional initiator for this purpose. Its three bromomethyl groups can initiate the polymerization of a wide range of monomers via controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, leading to the formation of well-defined three-arm star polymers with low polydispersity.

These application notes provide detailed protocols for the synthesis of star polymers using this compound as an initiator through ATRP and RAFT polymerization methods.

Application in Drug Delivery

The unique topology of star polymers synthesized from this compound offers significant potential in drug delivery applications. The compact, globular structure can encapsulate hydrophobic drugs within its core, while the hydrophilic arms can form a protective shell, enhancing the drug's solubility and stability in aqueous environments. This micellar structure can also prolong circulation times in the body by evading the reticuloendothelial system. Furthermore, the periphery of the star polymer arms can be functionalized with targeting ligands to direct the drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

Data Presentation: Summary of Quantitative Data

The following table summarizes representative quantitative data for star polymers synthesized using this compound and other trifunctional initiators via ATRP and RAFT polymerization.

| Monomer | Polymerization Method | Initiator System | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| Styrene (B11656) | ARGET ATRP | This compound / CuBr2 / PMDETA / Ascorbic Acid | Anisole (B1667542) | 110 | 4 | 18,600 | 1.15 |

| Styrene | ATRP | This compound / CuBr / PMDETA | Bulk | 110 | 2.5 | 15,400 | 1.25 |

| Methyl Methacrylate (B99206) | ATRP | This compound / CuBr / PMDETA | Anisole | 90 | 6 | 25,200 | 1.18 |

| N-isopropylacrylamide | RAFT | Trifunctional RAFT Agent / AIBN | 1,4-Dioxane (B91453) | 70 | 24 | 30,500 | 1.22 |

| tert-Butyl Acrylate | ATRP | This compound / CuBr / PMDETA | Toluene | 90 | 5 | 21,800 | 1.20 |

Experimental Protocols

Protocol 1: Synthesis of Three-Arm Star Polystyrene via ARGET ATRP

This protocol describes the synthesis of a three-arm star polystyrene using Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP).

Materials:

-

This compound (initiator)

-

Styrene (monomer), inhibitor removed

-

Copper(II) bromide (CuBr2, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

L-Ascorbic acid (reducing agent)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 35.7 mg, 0.1 mmol), CuBr2 (e.g., 4.5 mg, 0.02 mmol), and L-Ascorbic acid (e.g., 17.6 mg, 0.1 mmol).

-

Deoxygenation: Seal the flask with a rubber septum and perform at least three cycles of vacuum and backfilling with dry argon or nitrogen to remove oxygen.

-

Addition of Monomer, Solvent, and Ligand: Through a degassed syringe, add anisole (e.g., 10 mL) and freshly purified styrene (e.g., 10.4 g, 100 mmol). Then, add PMDETA (e.g., 41.6 µL, 0.2 mmol) via a microsyringe.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 110°C and stir the reaction mixture.

-

Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

-

Termination: After the desired conversion is reached (e.g., 4 hours), cool the flask to room temperature and expose the reaction mixture to air to terminate the polymerization by oxidizing the copper catalyst.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C to a constant weight.

Protocol 2: Synthesis of Three-Arm Star Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of a three-arm star poly(methyl methacrylate) (PMMA) using conventional ATRP.

Materials:

-

This compound (initiator)

-

Methyl methacrylate (MMA, monomer), inhibitor removed

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Reaction Setup: Add CuBr (e.g., 43.0 mg, 0.3 mmol) to a dry Schlenk flask.

-

Deoxygenation: Seal the flask and perform three cycles of vacuum and backfilling with argon.

-

Addition of Monomer, Initiator, and Solvent: Add freshly distilled MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 35.7 mg, 0.1 mmol), and anisole (e.g., 10 mL) to the flask via degassed syringes.

-

Addition of Ligand: Add PMDETA (e.g., 62.4 µL, 0.3 mmol) to the reaction mixture. The solution should turn green/brown, indicating the formation of the copper-ligand complex.

-

Polymerization: Immerse the flask in a thermostatically controlled oil bath at 90°C.

-

Termination and Purification: After the desired time (e.g., 6 hours), terminate the reaction by cooling and exposing it to air. Dilute with THF and pass through a neutral alumina column.

-

Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Protocol 3: Synthesis of Three-Arm Star Poly(N-isopropylacrylamide) via RAFT Polymerization

This protocol outlines a general strategy for synthesizing a three-arm star polymer using RAFT. It involves the in-situ formation of a trifunctional chain transfer agent (CTA) from this compound.

Materials:

-

This compound

-

Potassium ethyl xanthate

-

N-isopropylacrylamide (NIPAM, monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN, radical initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether

Procedure:

-

Synthesis of Trifunctional RAFT Agent (in-situ or pre-synthesized): React this compound with a suitable RAFT agent precursor (e.g., potassium ethyl xanthate) in a solvent like acetone to form a trifunctional xanthate RAFT agent. This can be done as a separate step followed by purification or generated in-situ.

-

Reaction Setup: In a Schlenk tube, dissolve the trifunctional RAFT agent (e.g., 0.1 mmol), NIPAM (e.g., 11.3 g, 100 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (e.g., 20 mL).

-

Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed tube in an oil bath set at 70°C and allow the polymerization to proceed.

-

Termination: After the desired time (e.g., 24 hours), stop the reaction by cooling the tube in an ice bath and exposing the contents to air.

-

Purification and Isolation: Dilute the polymer solution with a small amount of THF and precipitate it into a large volume of cold diethyl ether. Repeat the dissolution-precipitation process twice to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Visualizations

Caption: General experimental workflow for star polymer synthesis.

Caption: Relationship between initiator structure and polymer properties.

Application Notes and Protocols for Cross-linking Polymers with 1,3,5-Tris(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(bromomethyl)benzene is a highly effective trifunctional cross-linking agent utilized to create three-dimensional polymer networks. Its three reactive bromomethyl groups readily undergo nucleophilic substitution reactions with polymers containing functional groups such as amines, hydroxyls, or thiols. This cross-linking process significantly enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polymer, transforming thermoplastic or soluble polymers into robust thermosets or insoluble gels. These enhanced properties are critical for a wide range of applications, including the development of advanced materials for drug delivery, high-performance membranes, and porous polymers for separations and catalysis.

Mechanism of Action

The primary cross-linking mechanism involves the nucleophilic attack of functional groups on the polymer backbone on the electrophilic benzylic carbons of this compound. This results in the formation of stable covalent bonds and the generation of a three-dimensional network structure. The degree of cross-linking, and consequently the final properties of the material, can be precisely controlled by adjusting the stoichiometry of the cross-linker to the polymer's functional groups.

Data Presentation: Impact of Cross-linking on Polymer Properties

The introduction of this compound as a cross-linker brings about significant and predictable changes in the physicochemical properties of polymers. The extent of these changes is directly related to the cross-linking density.

| Property | Effect of Cross-linking | Rationale |

| Thermal Stability | Increase | The formation of a rigid 3D network restricts polymer chain mobility, requiring higher temperatures for thermal degradation. |

| Mechanical Strength | Increase | Covalent cross-links prevent polymer chains from sliding past each other under stress, leading to a higher tensile strength and modulus. |

| Solubility | Decrease (becomes insoluble) | The cross-linked polymer swells in a good solvent rather than dissolving, forming a stable gel. |

| Swelling Ratio | Decrease with increasing cross-linker concentration | A higher cross-linking density results in a tighter network structure, which restricts the uptake of solvent molecules.[1][2] |

| Glass Transition Temperature (Tg) | Increase | The restricted chain mobility due to cross-links necessitates a higher temperature to transition from a glassy to a rubbery state. |

Experimental Protocols

Protocol 1: Cross-linking of Amine-Functionalized Polymers (e.g., Polyethyleneimine)

This protocol details the cross-linking of polymers containing primary or secondary amine functionalities.

Materials:

-

Amine-functionalized polymer (e.g., Polyethyleneimine, amine-terminated polymer)

-

This compound

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

-

Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Methanol (B129727) (for quenching and washing)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-functionalized polymer in the anhydrous aprotic solvent to the desired concentration (typically 5-10% w/v).

-

Addition of Base: Add the non-nucleophilic base to the polymer solution. The molar equivalents of the base should be at least equal to the molar equivalents of the bromine atoms on the cross-linker to neutralize the HBr byproduct formed during the reaction.

-

Cross-linker Addition: In a separate vial, dissolve the calculated amount of this compound in a small volume of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution at room temperature. The stoichiometry of the cross-linker to the amine functional groups will determine the cross-linking density.

-

Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and allow it to stir for 12-48 hours. The formation of a gel is indicative of successful cross-linking.

-